2-(1H-1,2,3-benzotriazol-1-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS2/c1-11-15(25-17(19-11)14-7-4-8-24-14)9-18-16(23)10-22-13-6-3-2-5-12(13)20-21-22/h2-8H,9-10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDNWZPZYBZMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzotriazole Moiety: The benzotriazole ring can be synthesized via the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.
Thiazole Formation: The thiazole ring is formed by the reaction of α-haloketones with thiourea.
Coupling Reaction: The final step involves coupling the benzotriazole and thiazole moieties through an acetamide linkage. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole or thiazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations :
- Benzotriazole vs. Benzimidazole/Benzothiazole : The target compound’s benzotriazole core differs from benzimidazole () or benzothiazole () in electronic properties. Benzotriazole’s three nitrogen atoms may enhance hydrogen-bonding interactions compared to the two-nitrogen systems in analogues .
- Thiophene vs. Aryl Substitutions : The thiophen-2-yl group on the thiazole ring (target) introduces sulfur-based π-π interactions, contrasting with phenyl (9a), p-nitrophenyl (), or p-chlorophenyl () groups. This may improve solubility or reduce metabolic degradation .
- Acetamide Linker : All compounds share an acetamide linker, but variations in substituents (e.g., ethyl ester in ) modulate lipophilicity and bioavailability .
Pharmacological and Computational Insights
Implications for the Target Compound :
Biological Activity
The compound 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide (referred to as BT-TAM) is a derivative of benzotriazole and thiazole. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and antiparasitic properties. This article provides a detailed examination of its biological activity based on diverse research findings.
Chemical Structure and Properties
BT-TAM features a benzotriazole moiety linked to a thiazole ring through an acetamide functional group. The structural formula can be represented as follows:
This unique structure contributes to its biological activity by allowing interactions with various biological targets.
Antimicrobial Activity
BT-TAM has been evaluated for its antimicrobial properties against several bacterial strains. Research indicates that compounds containing the benzotriazole scaffold often exhibit significant antibacterial activity:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| BT-TAM | Bacillus subtilis, Escherichia coli, Pseudomonas fluorescens | 12.5 - 25 μg/mL |
Studies show that BT-TAM derivatives can inhibit both Gram-positive and Gram-negative bacteria effectively, comparable to established antibiotics like nitrofurantoin .
Antiparasitic Activity
In vitro studies have demonstrated that BT-TAM exhibits antiparasitic effects against protozoan parasites such as Trypanosoma cruzi. The compound showed a dose-dependent inhibition of epimastigote forms:
| Concentration (μg/mL) | Parasite Viability Reduction (%) |
|---|---|
| 25 | 50 |
| 50 | 64 |
These findings suggest that BT-TAM could be a promising candidate for further development as an antiparasitic agent .
Antitumor Activity
Recent investigations into the anticancer properties of BT-TAM have yielded promising results. Compounds derived from benzotriazole have been linked to inhibition of tumor cell proliferation through various mechanisms, including interference with tubulin polymerization. Preliminary studies indicate that BT-TAM may possess similar effects:
- Mechanism : Inhibition of tubulin polymerization leading to cell cycle arrest.
- Targeted Cancer Types : Breast cancer and leukemia cell lines showed sensitivity to treatment with BT-TAM analogs.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in understanding how modifications to the benzotriazole and thiazole components influence biological activity. Key observations include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
